molecular formula C19H18N4O4S B11640963 4-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

4-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B11640963
M. Wt: 398.4 g/mol
InChI Key: KGAUPTXJARUUCQ-UHFFFAOYSA-N
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Description

4-Ethoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a pyrimidinylsulfamoyl group, and a phenyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves the reaction of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide with 2-ethoxy benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloroethane at low temperatures (0°C) to ensure controlled addition and reaction . The reaction mixture is then gradually brought to room temperature, and the product is purified using column chromatography and recrystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt folic acid synthesis in bacteria, leading to their death . Additionally, the benzamide backbone may interact with other molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxy group with the pyrimidinylsulfamoyl and benzamide moieties provides a distinct profile that can be leveraged for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

4-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H18N4O4S/c1-2-27-16-8-4-14(5-9-16)18(24)22-15-6-10-17(11-7-15)28(25,26)23-19-20-12-3-13-21-19/h3-13H,2H2,1H3,(H,22,24)(H,20,21,23)

InChI Key

KGAUPTXJARUUCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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